molecular formula C5H5N5 B015015 1H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380-63-4

1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B015015
Numéro CAS: 2380-63-4
Poids moléculaire: 135.13 g/mol
Clé InChI: LHCPRYRLDOSKHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La pyrazoloadénine est un composé hétérocyclique appartenant à la famille des pyrazoles et des adénines. Elle présente une liaison azote-azote, ce qui en fait un composé important en chimie médicinale et dans les matériaux fonctionnels. La pyrazoloadénine est connue pour ses applications diverses dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.

Applications De Recherche Scientifique

La pyrazoloadénine a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la pyrazoloadénine implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, la pyrazoloadénine peut interférer avec les voies de signalisation cellulaire, conduisant à des fonctions et des réponses cellulaires modifiées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la pyrazoloadénine implique généralement la réaction de dérivés de pyrazole avec des dérivés d'adénine dans des conditions spécifiques. Une méthode courante est la réaction de condensation entre les pyrazolones non substituées en position 4 et l'adénine en présence d'un catalyseur. Les conditions réactionnelles comprennent souvent une plage de température de 80 à 120 °C et un temps de réaction de 4 à 6 heures .

Méthodes de production industrielle

Dans les milieux industriels, la production de pyrazoloadénine peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions réactionnelles et donne des produits de pureté supérieure. L'utilisation de systèmes automatisés et de catalyseurs avancés améliore encore l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

La pyrazoloadénine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la pyrazoloadénine, qui peuvent présenter des propriétés biologiques et chimiques différentes .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de la pyrazoloadénine

La pyrazoloadénine se distingue par sa combinaison unique de structures de pyrazole et d'adénine, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et sa large gamme d'applications en font un composé précieux dans divers domaines .

Propriétés

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminopyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZA-7-DEAZAADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.00 g, 5.81 mmol), 1-methyl-4-piperidone (2.14 mL, 17.42 mmol), sodium triacetoxyborohydride (2.45 g, 11.62 mmol) and glacial acetic acid (1.05 g, 17.42 mmol) were mixed with 1,2-dichloroethane (75 mL). The reaction mixture was stirred at room temperature for 6 hours and saturated sodium bicarbonate solution was added to adjust the PH to about 8. The solid was collected by filtration to give 3-Iodo-1-[1-(1-methylpiperidin-4-yl)]-piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.39 g, 93%). 1H NMR (DMSO-d6) δ 1.52 (m, 2H), 1.75 (m, 2H), 1.87 (m, 2H), 2.05 (m, 4H), 2.24 (s, 3H), 2.28 (m, 3H), 2.91 (m, 2H), 3.00 (m, 2H), 4.55 (m, 1H), 8.18 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Customer
Q & A

Q1: What are the primary molecular targets of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

A1: Research indicates that this compound derivatives exhibit affinity for various kinases, including Src family kinases [, , , ], Bruton’s tyrosine kinase (BTK) [, , ], and RET kinase []. They act as competitive inhibitors, vying with ATP for the binding site on these kinases.

Q2: How does inhibition of Src kinase by this compound derivatives impact cellular processes?

A2: Inhibition of Src kinase by compounds like PP1 (1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can influence a range of cellular events. For instance, it has been shown to:

  • Reduce hypoxia-inducible factor-1α (HIF-1α) expression: This effect is observed in hepatic stellate cells (HSCs) and contributes to the alleviation of liver fibrosis. []
  • Suppress UVB-induced COX-2 expression: This inhibition occurs through the blockade of Fyn kinase activity, a member of the Src kinase family. []
  • Prevent cortactin phosphorylation and translocation: This disruption impacts cytoskeletal remodeling in smooth muscle cells, affecting processes like cell migration. []

Q3: Can you elaborate on the downstream consequences of BTK inhibition by this compound derivatives?

A3: Inhibition of BTK, a key player in B cell receptor signaling, leads to a cascade of effects:

  • Impaired B cell activation: This disruption interferes with the proliferation and survival of B cells, making it relevant for treating B cell malignancies. []
  • Reduced phosphorylation of downstream kinases: This includes Akt (Protein Kinase B) and ERK1/2, further attenuating the signaling pathways involved in B cell activation and proliferation. []

Q4: What are the implications of inhibiting RET kinase with this compound derivatives?

A4: RET kinase inhibition holds therapeutic potential, particularly in the context of cancer:

  • Suppression of tumor cell growth: Compounds like those derived from 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrate efficacy against RET-driven cancers, such as certain types of thyroid cancer. [, ]

Q5: What is the molecular formula and molecular weight of the parent compound this compound?

A5: The molecular formula of this compound is C5H5N5, and its molecular weight is 135.13 g/mol.

Q6: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A6: Researchers utilize a combination of spectroscopic methods for structural elucidation, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): This technique provides insights into the proton and carbon environments within the molecule, aiding in structure determination. [, , ]
  • IR Spectroscopy: IR spectra offer information about the functional groups present in the molecule, such as characteristic stretching and bending vibrations. [, ]
  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity. [, ]
  • X-ray Crystallography: When feasible, obtaining a single-crystal X-ray structure provides the most definitive three-dimensional structural information. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.